molecular formula C9H14O3 B2537517 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2248321-40-4

5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2537517
CAS No.: 2248321-40-4
M. Wt: 170.208
InChI Key: RCHRYMRHNSGMMT-UHFFFAOYSA-N
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Description

5-Methyl-6-oxabicyclo[321]octane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This method allows for the efficient construction of the bicyclic skeleton.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more cost-effective reagents, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-oxabicyclo[321]octane-1-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties

Properties

IUPAC Name

5-methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8-3-2-4-9(5-8,6-12-8)7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHRYMRHNSGMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1)(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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